2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one
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Overview
Description
2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a chlorobenzoyl group and dimethyl substitutions enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring.
Pyridine Ring Construction: The thiazole intermediate is then subjected to a condensation reaction with a suitable pyridine derivative.
Introduction of the Chlorobenzoyl Group: The final step involves the acylation of the thiazolo[5,4-b]pyridine core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the chlorobenzoyl group can yield the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one-5-carboxylic acid.
Reduction: Formation of 2-(4-chlorobenzyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and interact with biological macromolecules makes it a valuable candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzoyl)-4,6-dimethylthiazole
- 4,6-dimethyl-2H,3H-thiazolo[5,4-b]pyridin-3-one
- 2-(4-methylbenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one
Uniqueness
Compared to similar compounds, 2-(4-chlorobenzoyl)-4,6-dimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one stands out due to the presence of the chlorobenzoyl group, which enhances its reactivity and biological activity. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
2-(4-chlorobenzoyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-8-7-9(2)17-13-12(8)15(20)18(21-13)14(19)10-3-5-11(16)6-4-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUKZYHCJAXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(S2)C(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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